molecular formula C8H7ClN2O B15206247 6-Chloro-8-methoxyimidazo[1,2-a]pyridine

6-Chloro-8-methoxyimidazo[1,2-a]pyridine

Cat. No.: B15206247
M. Wt: 182.61 g/mol
InChI Key: NXOXDXWQOZVDDH-UHFFFAOYSA-N
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Description

6-Chloro-8-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-8-methoxyimidazo[1,2-a]pyridine typically involves the reaction of 2-aminopyridine with α-bromoacetophenone under microwave irradiation. Water is often used as a solvent, and the reaction yields 2-phenylimidazo[1,2-a]pyridine in 82% yield . Further functionalization can be achieved through radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-8-methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metals, oxidizing agents, and reducing agents. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, functionalization at the C2 and C6 positions can lead to derivatives with improved potency and stability .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Chloro-8-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, its antituberculosis activity is attributed to its ability to inhibit key enzymes and disrupt bacterial cell processes . The exact molecular targets and pathways can vary depending on the specific application and derivative.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-8-methoxyimidazo[1,2-a]pyridine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo various functionalization reactions makes it a versatile scaffold for developing new compounds with enhanced activities.

Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

6-chloro-8-methoxyimidazo[1,2-a]pyridine

InChI

InChI=1S/C8H7ClN2O/c1-12-7-4-6(9)5-11-3-2-10-8(7)11/h2-5H,1H3

InChI Key

NXOXDXWQOZVDDH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CN2C1=NC=C2)Cl

Origin of Product

United States

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